molecular formula C12H24N2O2 B2593216 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine CAS No. 897772-26-8

1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine

Cat. No.: B2593216
CAS No.: 897772-26-8
M. Wt: 228.336
InChI Key: BDWRRYWYDLJVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with ethyl 3-bromopropionate to form N-(3-ethoxypropyl)piperidine. This intermediate is then acetylated using acetic anhydride to yield the final product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Acetyl-N-(3-ethoxypropyl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-N-(3-ethoxypropyl)piperidin-4-amine is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent in the study of protein interactions and functions . Additionally, this compound has applications in medicinal chemistry, where it is used to develop new therapeutic agents targeting various diseases . In industrial settings, it is utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain proteins, altering their structure and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Acetyl-N-(3-ethoxypropyl)piperidin-4-amine can be compared with other similar compounds, such as:

  • 1-Acetyl-N-(2-ethoxyethyl)piperidin-4-amine
  • 1-Acetyl-N-(4-ethoxybutyl)piperidin-4-amine
  • 1-Acetyl-N-(3-methoxypropyl)piperidin-4-amine

These compounds share structural similarities but differ in the length and nature of the alkoxy group attached to the piperidine ring. The unique properties of this compound, such as its specific binding affinity and reactivity, make it distinct and valuable for certain research applications .

Properties

IUPAC Name

1-[4-(3-ethoxypropylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-3-16-10-4-7-13-12-5-8-14(9-6-12)11(2)15/h12-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWRRYWYDLJVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1CCN(CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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